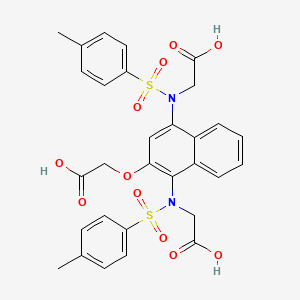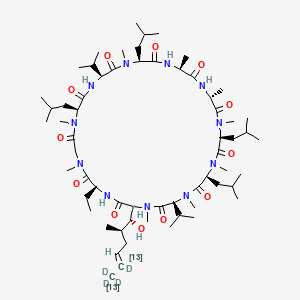
Ramipril-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ramipril-d4 is a deuterated form of Ramipril, an angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension and congestive heart failure. The deuterium atoms in this compound replace the hydrogen atoms in the molecule, which can provide advantages in pharmacokinetics and metabolic stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ramipril-d4 involves the incorporation of deuterium atoms into the Ramipril molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterium Labeling: Incorporating deuterium atoms during the synthesis of intermediate compounds, which are then used to synthesize this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ramipril-d4 undergoes various chemical reactions, including:
Hydrolysis: The ester group in this compound can be hydrolyzed to form the active metabolite, Ramiprilat-d4.
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Ramiprilat-d4: The active metabolite formed through hydrolysis.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Applications De Recherche Scientifique
Ramipril-d4 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms in this compound can help in studying the pharmacokinetics and metabolic pathways of Ramipril, as deuterium can alter the rate of metabolism and provide insights into drug stability and bioavailability.
Isotope Labeling: Used as an internal standard in mass spectrometry for the quantification of Ramipril in biological samples.
Mécanisme D'action
Ramipril-d4, like Ramipril, inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II. This leads to a decrease in vasopressor activity, aldosterone secretion, and bradykinin degradation. The inhibition of angiotensin II formation results in vasodilation, reduced blood pressure, and decreased workload on the heart .
Comparaison Avec Des Composés Similaires
Similar Compounds
Enalapril-d4: Another deuterated angiotensin-converting enzyme inhibitor with similar pharmacological properties.
Lisinopril-d4: A deuterated form of Lisinopril, used for similar indications as Ramipril-d4.
Perindopril-d4: A deuterated form of Perindopril, also an angiotensin-converting enzyme inhibitor.
Uniqueness
This compound is unique due to its specific molecular structure and the presence of deuterium atoms, which can enhance its metabolic stability and provide distinct advantages in pharmacokinetic studies. Compared to other deuterated angiotensin-converting enzyme inhibitors, this compound may offer different pharmacological profiles and therapeutic benefits .
Propriétés
Numéro CAS |
1132661-83-6 |
|---|---|
Formule moléculaire |
C23H32N2O5 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
(2S,3aS,6aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1/i2D3,15D |
Clé InChI |
HDACQVRGBOVJII-HXQRAFNDSA-N |
SMILES isomérique |
[2H][C@@](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@@H](CCC3=CC=CC=C3)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)
